molecular formula C19H13N3O5S2 B017755 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)- CAS No. 19730-07-5

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-

Cat. No. B017755
CAS RN: 19730-07-5
M. Wt: 427.5 g/mol
InChI Key: IPLGXGNOZCMONH-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-' is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Compound X, and it is known to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.

Biochemical And Physiological Effects

Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

Compound X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to store and transport. However, there are also some limitations to using Compound X in lab experiments. It can be toxic at high concentrations, which means that careful dosing is required. It also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on Compound X. One area of research could focus on the development of new synthetic methods for the production of Compound X. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new therapeutic applications. Additionally, research could focus on the development of new formulations of Compound X that are more soluble and easier to work with in lab experiments.

Synthesis Methods

Compound X is synthesized using a multi-step process that involves the reaction of several different reagents. The first step in the synthesis process involves the reaction of 2-amino-4-thiazolylsulfanilamide with 4-hydroxycoumarin in the presence of a catalyst. This reaction results in the formation of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin.
The next step in the synthesis process involves the reaction of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin with phosgene in the presence of a base. This reaction results in the formation of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-'.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

19730-07-5

Product Name

4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-

Molecular Formula

C19H13N3O5S2

Molecular Weight

427.5 g/mol

IUPAC Name

4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H13N3O5S2/c23-15-11-17(27-16-4-2-1-3-14(15)16)18(24)21-12-5-7-13(8-6-12)29(25,26)22-19-20-9-10-28-19/h1-11H,(H,20,22)(H,21,24)

InChI Key

IPLGXGNOZCMONH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Other CAS RN

19730-07-5

synonyms

4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

Origin of Product

United States

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